BAY1143269
Description
Properties
Molecular Formula |
C31H44N4O2 |
|---|---|
Appearance |
Solid powder |
Synonyms |
BAY1143269; BAY 1143269; BAY-1143269.; Unknown |
Origin of Product |
United States |
Bay1143269: an Mnk Inhibitor
High-Throughput Screening and Lead Optimization Strategies
The identification of this compound as a potential therapeutic agent began with high-throughput screening (HTS). HTS is a drug discovery process that enables the rapid testing of large libraries of chemical compounds against a specific biological target. upmbiomedicals.combmglabtech.com This process utilizes automation and miniaturization to efficiently screen thousands to millions of compounds to identify initial "hits" – molecules that show activity against the target. upmbiomedicals.combmglabtech.com
Identification as a Potent and Selective MNK Inhibitor
Through the process of high-throughput screening and subsequent lead optimization, this compound was identified as a novel small molecule inhibitor of MNK1. researchgate.netnih.govresearchgate.net Kinase assays demonstrated that this compound exhibited potent and selective inhibition of MNK1. researchgate.netnih.govresearchgate.net While it showed potent and selective inhibition of MNK1, it also demonstrated inhibitory activity against MNK2, with greater activity observed against MNK1. dovepress.comfortunejournals.com Selectivity screening revealed that this compound had similar binding potency to only a limited number of other non-mutant kinases out of a large panel tested, including PIM1. researchgate.net Specifically, in kinase assays with 2 mM ATP, this compound showed an IC₅₀ value for MNK1 that indicated a significantly greater potency for MNK1 compared to PIM1, underlining its selectivity for MNK1. researchgate.net
The primary mechanism by which MNK inhibitors like this compound exert their effect is by targeting the phosphorylation of the eukaryotic translation initiation factor 4E (eIF4E) at serine 209 (p-eIF4E). researchgate.netfortunejournals.compatsnap.comnih.gov eIF4E is a major substrate of MNK1 and MNK2 and plays a critical role in the initiation of mRNA translation, particularly for mRNAs encoding oncogenic proteins. researchgate.netnih.govresearchgate.netpatsnap.comnih.govwindows.net Elevated levels of eIF4E and p-eIF4E are frequently observed in various cancers and are associated with poor prognosis. dovepress.comresearchgate.net By inhibiting MNK1 activity, this compound strongly regulates downstream factors involved in processes such as cell cycle regulation, apoptosis, immune response, and epithelial-mesenchymal transition, both in vitro and in vivo. researchgate.netnih.govresearchgate.net Preclinical studies have shown that this compound can suppress eIF4E phosphorylation and inhibit the expression of eIF4E-mediated oncogenic proteins. patsnap.comnih.gov
Detailed research findings from preclinical studies have demonstrated the anti-tumor activity of this compound. It has shown efficacy in monotherapy in cell line and patient-derived xenograft models of non-small cell lung cancer (NSCLC). researchgate.netnih.govresearchgate.net Additionally, it has been shown to delay tumor regrowth when used in combination with standard-of-care chemotherapeutics. researchgate.netnih.govresearchgate.net Studies in glioblastoma models also indicated that this compound inhibited angiogenesis and reduced tumor growth, which was associated with decreased levels of p-eIF4E, CD31, and VEGF in tumors from treated mice. patsnap.comnih.gov
Data Table: Potency and Selectivity of this compound
| Target Kinase | IC₅₀ (nM) (with 2 mM ATP) | Notes |
| MNK1 | Potent | Primary target, highly potent inhibition. researchgate.netnih.govresearchgate.net |
| MNK2 | Inhibited | Showed activity, less potent than MNK1. dovepress.comfortunejournals.com |
| PIM1 | 518 | One of the few off-targets with similar binding potency. researchgate.netfortunejournals.com |
| Other kinases | Significantly less potent | High selectivity for MNK1/2 over most other kinases. researchgate.netfortunejournals.com |
Note: Specific IC₅₀ values for MNK1 and MNK2 were mentioned in one source as 40 nM and 904 nM respectively, with PIM1 at 518 nM fortunejournals.com. Another source mentions an IC₅₀ for MNK1 indicating a more than 10-fold difference compared to PIM1 researchgate.net. The table summarizes findings across multiple sources.
Molecular and Cellular Mechanism of Action of Bay1143269
Inhibition of MNK1/2 Kinase Activity
BAY1143269 functions as a potent and selective inhibitor of MNK1, with activity also observed against MNK2. probechem.com MNK1 and MNK2 are activated by the upstream mitogen-activated protein kinases (MAPKs), ERK1/2 and p38. aacrjournals.orgfortunejournals.com By inhibiting MNK activity, this compound interferes with downstream signaling pathways. nih.govresearchgate.net
Mechanism of ATP-Competitive Inhibition
This compound is categorized as a Type I kinase inhibitor. nih.govacs.orggoogle.com Type I inhibitors act in an adenosine (B11128) triphosphate (ATP)-competitive manner, binding to the active conformation of the kinase. nih.govacs.orggoogle.com This mechanism involves competing with ATP for the binding site on the MNK enzyme, thereby preventing the transfer of a phosphate (B84403) group to its substrates. nih.govacs.orggoogle.com While many advanced MNK inhibitors operate through this ATP-competitive mode, some Type I inhibitors can paradoxically induce an activated state of the kinase despite blocking catalytic activity. acs.org
Binding Mode Analysis
Detailed binding mode analysis for this compound specifically was not extensively detailed in the search results regarding its interaction with MNK1/2 in an inactive conformation. However, studies on other MNK inhibitors, such as EB1, have employed molecular docking and dynamics to reveal binding to the inactive conformation (DFG-out), which is typical for Type-II kinase inhibitors. nih.govacs.org This contrasts with the ATP-competitive (Type I) inhibitors like this compound, which are described as binding to the active conformation. nih.govacs.orggoogle.com
Downstream Effects on eIF4E Phosphorylation
A primary downstream target of MNK1 and MNK2 is the eukaryotic translation initiation factor 4E (eIF4E). medkoo.comcancer.govnih.govmdpi.comfortunejournals.compatsnap.combiorxiv.org MNKs are the sole kinases responsible for phosphorylating eIF4E at a conserved residue. mdpi.comfortunejournals.combiorxiv.org
Suppression of Serine 209 Phosphorylation of eIF4E
This compound strongly suppresses the phosphorylation of eIF4E, specifically at Serine 209 (Ser209). medkoo.comcancer.govresearchgate.netpatsnap.combiorxiv.orgnih.govresearchgate.net This phosphorylation event is crucial for the oncogenic functions of eIF4E and is often elevated in various cancers. medkoo.comcancer.govnih.govmdpi.comfortunejournals.compatsnap.combiorxiv.org By inhibiting MNK activity, this compound prevents this phosphorylation, thereby interfering with eIF4E's role in promoting the translation of certain mRNAs. medkoo.comcancer.govfortunejournals.combiorxiv.org Studies have shown a clear reduction in the phosphorylation of eIF4E at S209 upon treatment with this compound in various cancer cell lines. aacrjournals.orgresearchgate.net
Modulation of eIF4E-Mediated Gene Expression and Protein Synthesis
Phosphorylation of eIF4E at Ser209 by MNKs enhances the translation of specific subsets of mRNAs, particularly those involved in oncogenesis, cell survival, and proliferation. medkoo.comcancer.govmdpi.commdpi.comresearchgate.netpatsnap.comnih.gov By suppressing eIF4E phosphorylation, this compound modulates the expression of these proteins. medkoo.comresearchgate.netresearchgate.netpatsnap.comnih.govresearchgate.netacs.org
Regulation of Cell Cycle Proteins (e.g., Cyclin B1, Cdc25C, c-Myc, Cyclin A2, Cyclin D3, CDK-2)
This compound strongly regulates downstream factors involved in cell cycle regulation. nih.govprobechem.comresearchgate.net By suppressing eIF4E activity, this compound leads to reduced expression of oncogenic proteins, including those involved in the cell cycle. medkoo.comresearchgate.netpatsnap.comnih.govresearchgate.net
Research findings indicate that this compound can reduce the levels of several cell cycle-associated proteins. researchgate.net Studies using Western blot analysis in cancer cell lines treated with this compound have shown reduced expression of proteins such as Cyclin B1, Cdc25C, c-Myc, Cyclin A2, Cyclin D3, and CDK-2. aacrjournals.orgresearchgate.netresearchgate.net This modulation of cell cycle proteins contributes to the inhibitory effects of this compound on cancer cell proliferation. medkoo.comresearchgate.netpatsnap.comnih.govresearchgate.net
The following table summarizes some of the reported effects of this compound on cell cycle-related proteins:
| Protein | Effect of this compound Treatment | Reference(s) |
|---|---|---|
| Cyclin B1 | Reduced expression | aacrjournals.orgresearchgate.net |
| Cdc25C | Reduced expression | aacrjournals.orgresearchgate.net |
| c-Myc | Reduced expression | patsnap.comnih.govresearchgate.net |
| Cyclin A2 | Reduced expression | researchgate.net |
| Cyclin D3 | Reduced expression | researchgate.net |
| CDK-2 | Reduced expression | researchgate.net |
Table: Effects of this compound on the expression of selected cell cycle-related proteins.
Impact on Apoptosis-Related Proteins (e.g., Survivin, Bim, Mcl-1)
Research indicates that this compound can influence the expression of proteins involved in regulating apoptosis, the programmed cell death pathway. Studies have shown that this compound can induce apoptosis in glioblastoma cells patsnap.comresearchgate.net. Western blotting analysis in glioblastoma microvascular endothelial cells (GMECs) exposed to this compound demonstrated altered levels of apoptosis-related proteins, including Bim and Mcl-1 researchgate.net. Specifically, this compound treatment led to changes in the expression of Bim and Mcl-1 researchgate.net.
Influence on Epithelial-Mesenchymal Transition (EMT) Markers (e.g., Snail, Slug, ZEB1)
Epithelial-Mesenchymal Transition (EMT) is a process crucial for development and wound healing, but it is also hijacked by cancer cells to promote invasion and metastasis. This compound has been shown to impact EMT signaling researchgate.net. In GMECs, this compound treatment influenced the levels of key EMT markers, including Snail, Slug, and ZEB1 researchgate.net. Targeting MNK1, the primary target of this compound, has been shown to reduce the expression of these EMT markers researchgate.net. This suggests that this compound's inhibition of MNK1 contributes to the suppression of EMT.
Alteration of Pro-Angiogenic Factors (e.g., VEGF, CD31, MMP3)
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound has been identified as an angiogenesis inhibitor patsnap.comnih.gov. Studies in glioblastoma models have shown that this compound inhibits the formation of capillary networks by GMECs and suppresses their migration and proliferation nih.gov.
This compound treatment has been shown to reduce the levels of Vascular Endothelial Growth Factor (VEGF), a critical pro-angiogenic factor, in both tumor cells and the surrounding culture medium patsnap.comnih.gov. Furthermore, in glioblastoma xenograft mouse models, treatment with this compound resulted in significantly decreased levels of CD31, a marker for microvascular endothelial cells, and VEGF in tumor tissues nih.govresearchgate.net.
While the direct impact on MMP3 by this compound is not explicitly detailed in the provided snippets, MNK1 inhibition, the primary mechanism of this compound, is implicated in regulating the translation of mRNAs encoding pro-invasive proteins, including MMPs researchgate.net. MMP3 (Matrix Metallopeptidase 3) is a protein involved in the degradation of the extracellular matrix, a process that facilitates angiogenesis and cancer cell invasion genecards.org. Given this compound's effect on angiogenesis and its link to MNK1 inhibition, it is plausible that it could indirectly influence MMP3 levels or activity.
Preclinical Pharmacodynamics of Bay1143269
In Vitro Pharmacodynamic Studies
In vitro studies have explored the effects of BAY1143269 on various cellular processes, including eIF4E phosphorylation, proliferation, migration, apoptosis, and cytokine release, as well as its kinase selectivity.
Dose-Dependent Inhibition of eIF4E Phosphorylation in Cell Lines
This compound has demonstrated the ability to inhibit the phosphorylation of eIF4E at serine 209 in a variety of cancer cell lines in vitro researchgate.netaacrjournals.org. Western blot analysis of cells treated with this compound showed a concentration-dependent decrease in phosphorylated eIF4E (p-eIF4E) levels, without significantly affecting total eIF4E levels researchgate.netnih.govresearchgate.net. This effect has been observed in various cancer cell lines, including non-small cell lung cancer (NSCLC) lines like A549 and NCI-H460, as well as glioblastoma cell lines such as T98G and U373, and the AML cell line MOLM-13 researchgate.netnih.gov. The inhibition of p-eIF4E is a key indicator of this compound's target engagement at the cellular level biorxiv.org.
Cellular Assays for Proliferation, Migration, and Apoptosis
Studies using cellular assays have investigated the impact of this compound on cancer cell behavior. This compound has been shown to concentration-dependently decrease proliferation and increase apoptosis in glioblastoma cell lines like T98G and U373 nih.gov. Similar effects on proliferation and apoptosis have been observed in glioblastoma microvascular endothelial cells (GMECs) nih.gov. In GMECs, this compound also inhibited migration nih.gov. These effects suggest that this compound can influence key processes involved in tumor growth and spread in vitro nih.govresearchgate.net. While some selective MNK inhibitors have shown limited anti-proliferative activity in a broad range of cell lines with IC50 values often exceeding 30 µM, this compound has demonstrated effects on proliferation and apoptosis in specific cancer cell types nih.govfortunejournals.com.
Effects on Cytokine Release in Stimulated Blood Cells
This compound has been shown to potently inhibit cytokine release in stimulated human blood cells aacrjournals.org. In human whole blood from healthy volunteers stimulated with LPS, treatment with this compound attenuated the release of pro-inflammatory cytokines, including interleukin IL-1β, tumor necrosis factor α (TNFα), IL-6, and monocyte chemotactic protein 1 (MCP-1), in a concentration-dependent manner researchgate.netresearchgate.net. This is consistent with the proposed role of MNK1-mediated eIF4E phosphorylation in regulating pro-inflammatory cytokine release researchgate.net.
Kinase Selectivity Profiling and Off-Target Analysis
Kinase selectivity profiling is crucial to understand a compound's specificity and potential off-target effects reactionbiology.comnih.gov. In kinase assays, this compound has demonstrated potent and selective inhibition of MNK1 researchgate.net. While it shows potent inhibition of MNK1 with an IC50 of 40.0 nM, its activity against MNK2 is significantly lower, with an IC50 of 904.0 nM researchgate.netdovepress.com. Kinome-wide screening revealed that this compound had similar binding potency to only a limited number of non-mutant kinases out of a panel of 395, including PIM1 researchgate.net. The IC50 for PIM1 was 518 nM, indicating a greater than 10-fold selectivity for MNK1 over PIM1 researchgate.net. No significant inhibition of kinases in the Akt/mTOR and Ras/MEK/ERK pathways was detected in a DiscoverX KINOMEscan researchgate.net. This profiling suggests that this compound is a selective MNK1 inhibitor researchgate.netacs.org.
Here is a table summarizing some in vitro kinase inhibition data for this compound:
| Kinase | IC50 (nM) |
| MNK1 | 40.0 researchgate.netdovepress.com |
| MNK2 | 904.0 researchgate.netdovepress.com |
| PIM1 | 518 researchgate.net |
In Vitro Kinase Inhibition Data for this compound
In Vivo Pharmacodynamic Studies
In vivo studies have focused on assessing this compound's target engagement and its effects on eIF4E phosphorylation in animal tissues.
Analysis of Downstream Biomarkers in Xenograft Models
Preclinical studies utilizing xenograft models have been instrumental in elucidating the pharmacodynamic effects of this compound, particularly concerning its impact on downstream biomarkers. This compound functions as a potent and selective inhibitor of MAP kinase-interacting kinase 1 (MNK1) researchgate.netnih.gov. By targeting MNK1 activity, this compound has been shown to strongly regulate downstream factors involved in various cellular processes critical for tumor growth and progression, including cell cycle regulation, apoptosis, immune response, and epithelial-mesenchymal transition (EMT) researchgate.netnih.gov. These effects have been observed in both in vitro and in vivo settings researchgate.netnih.gov.
Analysis of downstream biomarkers in xenograft models has provided valuable insights into the mechanism of action of this compound and its anti-tumor activity. A key substrate of MNK1 is the eukaryotic translation initiation factor 4E (eIF4E), and its phosphorylation at serine 209 (p-eIF4E) is a critical event regulated by MNKs patsnap.comnih.gov. Studies in non-small cell lung cancer (NSCLC) xenograft models have demonstrated that this compound effectively inhibits eIF4E phosphorylation researchgate.net. Western blot analysis of tumor samples harvested from mice treated with this compound showed reduced levels of p-eIF4E compared to vehicle-treated groups researchgate.net. Quantification of these protein levels, normalized to total protein or loading control, further confirmed the reduction in p-eIF4E researchgate.net.
Beyond eIF4E phosphorylation, this compound has been shown to impact other downstream proteins. In NSCLC xenograft models, the levels of CDC25C, a key cell cycle regulator, were also analyzed and quantified, showing regulation by this compound treatment researchgate.net.
In glioblastoma xenograft models, this compound has demonstrated anti-angiogenic effects, which are crucial for tumor growth. Immunoblotting analysis of tumors from drug-treated mice revealed significantly less phosphorylated-eIF4E (p-eIF4E), cluster of differentiation 31 (CD31), and vascular endothelial growth factor (VEGF) patsnap.com. CD31 is a marker for microvascular endothelial cells, and reduced levels indicate decreased tumor angiogenesis patsnap.comnih.gov. The reduction in VEGF levels further supports the inhibitory effect of this compound on the tumor proangiogenic microenvironment patsnap.comnih.gov. Analysis of these markers was performed at the endpoint of tumor progression in these studies nih.gov.
This compound's impact on downstream factors extends to proteins involved in cell cycle, EMT, and pro-survival pathways, as it suppresses eIF4E-mediated expression of oncogenic proteins patsnap.comresearchgate.net. In glioblastoma, specifically, this compound has been shown to reduce the protein levels of VEGF, Cyclin D1 and A1, and cyclin-dependent kinase (CDK)-2, thereby contributing to the suppression of angiogenesis and tumor growth in vivo researchgate.net.
While specific detailed data tables with numerical values for biomarker changes across different doses or time points in xenograft models were not extensively available in the provided snippets, the research findings consistently indicate a reduction in key downstream biomarkers such as p-eIF4E, CD31, VEGF, CDC25C, Cyclin D1, Cyclin A1, and CDK2 upon treatment with this compound in various xenograft models researchgate.netpatsnap.comnih.govresearchgate.net. These reductions correlate with the observed anti-tumor and anti-angiogenic activities of the compound.
Based on the findings, a representative table summarizing the observed effects on downstream biomarkers in xenograft models can be constructed:
| Biomarker | Observed Effect in Xenograft Models (Relative to Vehicle) | Tumor Type Studied | Source(s) |
| p-eIF4E | Decreased | NSCLC, Glioblastoma | researchgate.netpatsnap.comnih.gov |
| CDC25C | Decreased | NSCLC | researchgate.net |
| CD31 | Decreased | Glioblastoma | patsnap.comnih.gov |
| VEGF | Decreased | Glioblastoma | patsnap.comnih.govresearchgate.net |
| Cyclin D1 | Decreased | Glioblastoma | researchgate.net |
| Cyclin A1 | Decreased | Glioblastoma | researchgate.net |
| CDK2 | Decreased | Glioblastoma | researchgate.net |
The analysis of downstream biomarkers in xenograft models provides strong preclinical evidence for this compound's mechanism of action as an MNK1 inhibitor, highlighting its ability to modulate key pathways involved in protein translation, cell cycle progression, angiogenesis, and EMT, ultimately contributing to its observed anti-tumor efficacy researchgate.netnih.govpatsnap.com.
Preclinical Efficacy of Bay1143269 in Disease Models
Oncological Applications
BAY1143269 has demonstrated preclinical anti-tumor efficacy in several cancer models, both as a monotherapy and in combination with other therapeutic agents. ncats.iofda.gov Its mechanism of action, primarily through the inhibition of the MKNK1/eIF4E axis, impacts key processes essential for tumor growth, survival, and metastasis. fda.govctdbase.org
Anti-Tumor Efficacy in Xenograft Models of Non-Small Cell Lung Cancer
Preclinical studies have shown significant anti-tumor effects of this compound in vivo using both cell line-derived and patient-derived xenograft models of non-small cell lung cancer (NSCLC). fda.govnih.govuni-freiburg.de As a monotherapy, this compound demonstrated significant efficacy in these models. fda.govnih.govuni-freiburg.de Furthermore, in combination with standard-of-care chemotherapeutics approved for NSCLC treatment, this compound improved anti-tumor effects compared to chemotherapy alone. nih.gov Combination treatment with chemotherapy and this compound resulted in additive efficacy in several NSCLC cell lines and patient-derived xenograft models, leading to partial responses, stable disease, or a significant delay in tumor re-growth after treatment cessation. ncats.io
This compound's effects on molecular mechanisms in lung cancer models have been analyzed, showing a reduction in the expression of EMT key regulators like Snail1 and cellular junction components, as well as reduced TGFβ1-induced EMT. nih.gov It also reduced the secretion of several proinflammatory cytokines, including TNFα and IL-6, and affected IFN-stimulated gene expression in cell lines. nih.gov
Efficacy in Colorectal Cancer Xenograft Models
Significant monotherapy efficacy of this compound has been observed in colorectal cancer xenograft models. ncats.io While detailed data tables from the search results are limited for this specific section, the studies indicate a significant anti-tumor effect of this compound in this context. ncats.io
Activity in Melanoma Xenograft Models
This compound has also shown significant monotherapy efficacy in melanoma xenograft models. ncats.io The inhibition of MNK1/2 using other inhibitors has been shown to block the progression of metastatic KIT melanoma, concomitant with the suppression of eIF4E phosphorylation. While specific detailed data for this compound in melanoma xenografts is not extensively detailed in the provided abstracts, its efficacy as a monotherapy has been reported. ncats.io
Anti-Angiogenic and Anti-Cancer Effects in Glioblastoma Models
This compound has been identified as an angiogenesis inhibitor with potent anti-cancer activity in glioblastoma models. ctdbase.org In vitro and in vivo glioblastoma angiogenesis models demonstrated that this compound inhibited the capillary network formation of glioblastoma microvascular endothelial cells (GMECs), particularly the early stage of tubular structure formation. ctdbase.org It also inhibited migration and proliferation and induced apoptosis of GMECs isolated from glioblastoma patients. ctdbase.org
This compound acted on GMECs by suppressing eIF4E and eIF4E-mediated expression of oncogenic proteins involved in cell cycle, EMT, and pro-survival. ctdbase.org Additionally, it suppressed eIF4E phosphorylation, inhibited proliferation, and induced apoptosis of glioblastoma cells. ctdbase.org The compound also reduced vascular endothelial growth factor (VEGF) levels in tumor cells and culturing medium, indicating an inhibitory effect on the tumor proangiogenic microenvironment. ctdbase.org In a glioblastoma xenograft mouse model, this compound promoted a significant tumor growth reduction. ctdbase.org Immunoblotting analysis of tumors from drug-treated mice showed significantly less phosphorylated-eIF4E (p-eIF4E), cluster of differentiation 31 (CD31), and VEGF. ctdbase.org
Table 1: Summary of Preclinical Efficacy of this compound in Selected Cancer Xenograft Models
| Cancer Type | Model Type | Observed Efficacy | Key Mechanisms/Markers Addressed |
| Non-Small Cell Lung Cancer | Cell line and patient-derived xenografts | Significant anti-tumor effects (monotherapy and combination) ncats.iofda.govnih.govuni-freiburg.de | Inhibits eIF4E phosphorylation; reduces survivin, Cdc25C, cyclin B1 ncats.io; reduces EMT regulators (Snail1) nih.gov; reduces proinflammatory cytokines (TNFα, IL-6) nih.gov. |
| Colorectal Cancer | Xenograft models | Significant monotherapy efficacy ncats.io | Inhibits eIF4E phosphorylation; reduces survivin, Cdc25C, cyclin B1 ncats.io. |
| Melanoma | Xenograft models | Significant monotherapy efficacy ncats.io | Inhibits eIF4E phosphorylation; reduces survivin, Cdc25C, cyclin B1 ncats.io. |
| Glioblastoma | In vitro and in vivo angiogenesis models, xenografts | Inhibits angiogenesis and tumor growth; induces apoptosis ctdbase.org | Suppresses eIF4E and eIF4E-mediated oncogenic proteins; reduces VEGF, CD31, p-eIF4E ctdbase.org. |
Investigations in Leukemia Models (e.g., AML, CML, B-cell lymphoma)
While the MNK/eIF4E axis is recognized as a potential therapeutic target in leukemia, detailed preclinical efficacy data specifically for this compound in acute myeloid leukemia (AML), chronic myeloid leukemia (CML), and B-cell lymphoma xenograft models were not extensively available in the provided search results. Some studies discuss the investigation of MNK inhibitors in leukemia models and the role of the pathway in these malignancies, suggesting potential for future therapeutic use.
Studies in Breast Cancer Models
Similar to leukemia, detailed preclinical efficacy data specifically for this compound in breast cancer models were not extensively available in the provided search results. Research on MNK inhibitors in breast cancer models has been reported, focusing on their impact on tumor growth and metastasis, but specific comprehensive data for this compound xenograft studies were not found in the provided abstracts.
Investigational Potential in Other Therapeutic Areas
Modulation of Inflammatory Pathways
MKNK1 signaling is involved in the cellular response to environmental stress factors and cytokines. aacrjournals.orgresearchgate.net this compound has been shown to potently inhibit cytokine release in LPS-stimulated human blood. aacrjournals.org Specifically, it reduced the secretion of several proinflammatory cytokines, including TNFα and IL-6, in whole blood and affected IFN-stimulated gene expression in cell lines. researchgate.net
Inflammation is a recognized characteristic of many diseases and disorders. researchgate.net MNKs play a role in mediating the production of an array of pro-inflammatory cytokines, including TNFα, IL-17, IL-6, MCP-1, IL-8, and IL-1β, across immune and non-immune cells. mdpi.com Inhibition of MNK activity has been shown to block multiple oncogenic proliferation pathways and reduce pro-inflammatory and pro-tumorigenic cytokines. researchgate.net The ability of this compound to inhibit cytokine release suggests its potential in modulating inflammatory responses. aacrjournals.orgresearchgate.net
| Inflammatory Marker | Effect of this compound | Context | Source |
|---|---|---|---|
| Cytokine Release | Potently inhibited | LPS-stimulated human blood | aacrjournals.org |
| TNFα Secretion | Reduced | Whole blood | researchgate.net |
| IL-6 Secretion | Reduced | Whole blood | researchgate.net |
| IFN-stimulated gene expression | Affected | Cell lines | researchgate.net |
Research into Chronic Pain Mechanisms (via MNK Inhibition)
MNK1 and MNK2 are activated downstream of both ERK and p38 MAPKs. nih.gov These kinases phosphorylate eukaryotic initiation factor 4E (eIF4E), a key regulator of the translation of mRNAs involved in nociceptive sensitization. nih.gov The contribution of MNKs-eIF4E signaling to sensory neuron plasticity is conserved across species and is necessary for various pain-like phenotypes. nih.gov Pharmacological manipulation of MNKs is considered a promising therapeutic target for reversing translational regulators driving neuronal hyperexcitability in chronic pain states downstream of MAPK signaling. nih.gov
Preclinical research indicates that translational mechanisms regulate the changes in gene expression required for ongoing sensitization of nociceptive sensory neurons in chronic pain states. researchgate.net MNK inhibitors have shown potential in alleviating persistent pain in preclinical studies. nih.gov While this compound is primarily investigated for cancer, its identification as a potent and selective MNK1 inhibitor aligns with the research exploring MNK inhibition for pain treatment. frontiersin.orgnih.gov The robust expression of MNKs in human nociceptors provides evidence for the translational potential of MNK inhibitors in the management of chronic pain. nih.gov
| Target Pathway/Mechanism | Role in Pain | Relevance to this compound (via MNK Inhibition) | Source |
|---|---|---|---|
| MNKs-eIF4E Signaling | Involved in nociceptive sensitization and pain-like phenotypes | This compound is a potent MNK1 inhibitor | nih.govfrontiersin.org |
| Translational Regulators | Drive neuronal hyperexcitability in chronic pain | MNK inhibition may reverse these regulators | researchgate.netnih.gov |
Combination Strategies in Preclinical Research with Bay1143269
Synergistic Effects with Chemotherapeutic Agents
Preclinical studies have demonstrated that combining BAY1143269 with conventional chemotherapeutic agents can lead to enhanced anti-tumor effects compared to chemotherapy alone. Research in non-small cell lung cancer (NSCLC) models, including cell lines and patient-derived xenografts, indicated that this compound improved anti-tumor outcomes when combined with chemotherapeutics approved for NSCLC treatment. nih.gov Specifically, combination treatment with docetaxel (B913) and this compound showed additive efficacy in several NSCLC cell lines and patient-derived xenograft models. nih.gov These combinations resulted in outcomes such as partial response, stable disease, or a significant delay in tumor re-growth after treatment cessation, in contrast to the effects observed with chemotherapy as a single agent. nih.gov
Preclinical data supports the potential therapeutic benefit of this compound in combination therapy for solid tumors. nih.gov
Impact on Resistance Mechanisms to Cancer Therapeutics
MKNK1 signaling is implicated in cellular responses to stress factors and cytokines and plays a role in resistance mechanisms to cancer therapeutics. nih.govnih.gov this compound, by inhibiting MKNK1 and subsequently eIF4E phosphorylation, affects downstream targets critical for malignant transformation and potentially involved in resistance. nih.govnih.govnih.gov
Studies have shown that this compound can influence factors associated with resistance, such as survivin and epithelial-mesenchymal transition (EMT). nih.gov EMT is linked to cancer progression, metastasis, and resistance to treatment, particularly in lung cancer. nih.govnih.gov this compound has been shown to reduce the expression of key EMT regulators like Snail1 and cellular junction components, as well as decrease TGFβ1-induced EMT. nih.gov Furthermore, combination treatment with docetaxel and this compound was observed to repress the docetaxel-induced increase of survivin protein levels in A549 cells. nih.gov Survivin is a pro-survival factor, and its deregulation and induction of PARP-cleavage after this compound treatment indicate apoptosis induction in cancer cell lines. nih.gov
Advanced Research Methodologies Utilized with Bay1143269
Biochemical and Cell-Based Kinase Assays
Biochemical and cell-based kinase assays are fundamental tools used to assess the inhibitory activity of compounds like BAY1143269 against specific kinases. These assays measure the ability of a compound to interfere with the phosphorylation activity of a kinase. In the case of this compound, which is identified as a novel inhibitor of mitogen-activated protein kinase interacting serine/threonine-protein kinase 1 (MKNK1), kinase assays are crucial for confirming its target specificity and potency. medkoo.compatsnap.comnih.gov
Time-resolved fluorescence energy transfer (TR-FRET) based in vitro kinase assays have been utilized to measure the phosphorylation of biotinylated peptides using phospho-specific antibodies. researchgate.net These assays can assess the inhibition of human recombinant kinases. researchgate.net Different platforms for biochemical and cell-based kinase assays are available, enabling the development of comprehensive kinase drug discovery programs, from high-throughput screening to lead optimization. eurofinsdiscovery.comthermofisher.com These assays can be homogeneous, non-radioactive, and highly miniaturizable, available as kits or custom reagents. thermofisher.com Technologies such as LanthaScreen Kinase Activity Assays, LanthaScreen Eu Kinase Binding Assays, and Adapta Assays are employed, offering different approaches to measure kinase activity and binding. thermofisher.com The Adapta assay, for instance, is a universal TR-FRET assay suitable for various kinases, including those that are difficult to assay. thermofisher.com
This compound has shown potent and selective inhibition of MNK1 in kinase assays. nih.govresearchgate.net Studies evaluating this compound's effects on cellular phosphorylation of eIF4E at S209 (p-eIF4E), a major substrate of MNK1, have also been conducted using Western blot analysis, which complements kinase assay findings. researchgate.net
Immunoblotting Techniques for Protein Phosphorylation Analysis
Immunoblotting, also known as Western blotting, is a widely used technique to detect specific proteins in a sample and analyze their phosphorylation status. This method is essential for verifying the downstream effects of kinase inhibition by compounds like this compound. By using antibodies specific to phosphorylated forms of target proteins, researchers can determine if the compound successfully reduces phosphorylation levels.
Immunoblotting analysis has demonstrated significantly less phosphorylated-eIF4E (p-eIF4E) in tumors from mice treated with this compound. medkoo.compatsnap.comnih.govlarvol.com This finding supports the mechanism of action where this compound inhibits MKNK1, subsequently preventing the phosphorylation and activation of eIF4E. medkoo.com Immunoblotting has also been used to analyze the levels of total and phosphorylated eIF4E in cell lines treated with varying concentrations of this compound. researchgate.net Furthermore, this technique has been applied to analyze the regulation of cell cycle and cell cycle-associated proteins following this compound treatment. researchgate.net The reduction in markers like cluster of differentiation 31 (CD31), a microvascular endothelial cell marker, and vascular endothelial growth factor (VEGF) in tumors from treated mice, as observed through immunoblotting, indicates the compound's impact on angiogenesis. medkoo.compatsnap.comnih.gov
Cellular Phenotypic Assays (e.g., Cell Viability, Migration, Apoptosis, Capillary Network Formation)
Cellular phenotypic assays are in vitro experiments designed to measure the effects of a compound on various cellular behaviors and characteristics. These assays provide insights into the biological consequences of targeting specific pathways with compounds like this compound.
This compound has been evaluated using several phenotypic assays. It has been shown to inhibit the capillary network formation of glioblastoma microvascular endothelial cells (GMECs), particularly the early stages of tubular structure formation. patsnap.comresearchgate.net The compound also inhibited the migration and proliferation of GMECs isolated from glioblastoma patients and induced apoptosis in these cells. patsnap.comnih.govresearchgate.net Cell viability assays, such as the MTT assay, are commonly used to assess the effect of compounds on cell survival and proliferation. nih.govsygnaturediscovery.comlicorbio.com Apoptosis can be quantified using markers like Annexin V/PI staining or by detecting the activation of caspases, such as caspase-3 and -7. nih.govsygnaturediscovery.comlicorbio.com Migration and invasion assays are used to evaluate the metastatic potential of cancer cells. nih.govusherbrooke.ca Capillary network formation assays, like the in vitro Matrigel angiogenesis assay, are specifically used to assess the ability of endothelial cells to form tube-like structures, mimicking angiogenesis. researchgate.netusherbrooke.ca this compound's ability to suppress eIF4E and eIF4E-mediated expression of oncogenic proteins involved in cell cycle, epithelial-mesenchymal transition (EMT), and pro-survival contributes to its inhibitory effects observed in these phenotypic assays. medkoo.compatsnap.comnih.govresearchgate.net
In Vivo Xenograft and Patient-Derived Xenograft Models
In vivo models, particularly xenograft and patient-derived xenograft (PDX) models, are critical for evaluating the efficacy of potential therapeutic compounds in a living system that mimics the tumor microenvironment. Xenograft models involve implanting human cancer cells into immunocompromised mice, while PDX models utilize tumor tissue directly obtained from patients, which is then implanted into mice. invivotek.comcriver.comepo-berlin.com PDX models are considered more clinically relevant as they preserve the heterogeneity and architecture of the original human tumor. criver.comepo-berlin.com
Molecular Modeling and Simulation Techniques for Binding Studies
Molecular modeling and simulation techniques are computational approaches used to study the three-dimensional structures of molecules and predict their interactions. These methods are valuable for understanding how a compound binds to its target protein at an atomic level, providing insights into binding affinity, specificity, and the effect of structural modifications.
Computational tools, including molecular modeling and dynamics simulations, are employed to analyze the physicochemical characteristics of proteins and predict the binding modes and interacting amino acid residues of ligands. ajol.infomdpi.comnih.gov Homology modeling can be used to predict the tertiary structure of a target protein, which is then used for docking studies to predict how a compound might bind to the active site. ajol.info Molecular dynamics (MD) simulations investigate the dynamic behavior of protein-ligand complexes over time, providing information on stability and binding affinity. ajol.infomdpi.comnih.gov Techniques like Molecular Mechanics Poisson-Boltzmann/Generalized Born Surface Area (MM-PB(GB)SA) and Linear Interaction Energy (LIE) estimation are used in conjunction with MD simulations to calculate binding free energies. mdpi.comnih.gov These computational approaches can reveal critical interactions within the binding pocket and help understand the impact of mutations on binding affinity. mdpi.comnih.gov While the provided search results discuss these techniques in the context of other proteins, they represent the methodologies that would be applied to study the binding of this compound to MKNK1 or other potential targets at a molecular level. ajol.infomdpi.comnih.govpeerj.comqst.go.jp
Structure-Activity Relationship (SAR) Studies for Compound Optimization
Structure-Activity Relationship (SAR) studies are a fundamental part of the drug discovery process aimed at understanding how changes in a molecule's chemical structure affect its biological activity. This knowledge is then used to design and synthesize new compounds with improved properties, such as increased potency, selectivity, and reduced toxicity. gardp.orgoncodesign-services.comcbcs.senih.govyoutube.com
SAR studies typically involve the synthesis and testing of a series of structurally related compounds. oncodesign-services.com By systematically modifying different parts of the molecule and measuring the resulting biological activity (e.g., kinase inhibition, cellular effects), researchers can identify which structural features are crucial for activity. gardp.orgoncodesign-services.comyoutube.com This iterative process of design, synthesis, and testing (often referred to as the Design-Make-Test-Analyze cycle) is central to lead optimization. cbcs.se Computational methods, including 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can complement experimental SAR studies by building models that predict the biological activity of new compounds based on their structure. mdpi.comnih.gov These models can generate contour maps that highlight favorable and unfavorable regions for chemical substitutions, guiding the design of more potent analogs. mdpi.comnih.gov High-throughput screening and lead optimization programs often rely on SAR studies to select potent and selective lead candidates. eurofinsdiscovery.com While specific details on the SAR of this compound are not extensively detailed in the provided results, the identification of this compound through high-throughput screening and lead optimization indicates that SAR studies were integral to its development as a potent and selective MNK1 inhibitor. nih.govresearchgate.net
Structure Activity Relationships and Structural Biology of Mnk Inhibitors
Key Structural Features for MNK1/2 Inhibitory Activity
The development of selective MNK inhibitors has focused on exploiting the unique structural characteristics of the MNK kinase domain. While the precise chemical scaffold of BAY1143269 is not explicitly detailed in the available information, studies on various MNK inhibitors highlight the importance of specific structural motifs for potent MNK1/2 inhibitory activity.
One such structural motif explored in the design of MNK inhibitors is the pyrazolo[3,4-b]pyridine scaffold. researchgate.netnih.gov This core structure has been investigated as a new alternative to previously reported pyrimidine-based structures for MNK inhibition. researchgate.net Structure-activity relationship (SAR) analysis of compounds incorporating a 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine core has revealed key requirements for activity, including the presence of two aryl rings at the C4 and C6 positions of the pyridine (B92270) ring and the absence of substituents on the pyrazole (B372694) ring. researchgate.netnih.gov
This compound has been identified through high-throughput screening as a potent and selective inhibitor of MNK1. uni-freiburg.de Its activity profile distinguishes it from earlier, less selective MNK inhibitors. uni-freiburg.deresearchgate.netmdpi-res.com Most advanced MNK inhibitors, including this compound, are categorized as Type I inhibitors. researchgate.netnih.gov Type I inhibitors typically bind to the active conformation of the kinase and compete with adenosine (B11128) triphosphate (ATP) for the binding site. researchgate.netnih.gov
Analysis of Binding Interactions with MNK1/2 Kinase Domain
The catalytic domains of MNK1 and MNK2 share a high degree of sequence identity, approximately 78%. However, they possess distinct features compared to other protein kinases, which can be leveraged for selective inhibitor design. A notable characteristic is the presence of a DFD (Asp-Phe-Asp) motif in the magnesium-binding loop, which replaces the canonical DFG (Asp-Phe-Gly) motif found in most other protein kinases. This DFD motif contributes to an unusual conformation in the inhibitor-free protein, potentially making the ATP binding pocket slightly more open in MNK2 compared to MNK1.
Type I inhibitors, such as this compound, bind to the active conformation of the MNK kinase domain. researchgate.netnih.gov Their interaction involves competing with ATP for the binding site. researchgate.netnih.gov While specific detailed binding interactions of this compound are not available in the provided text, studies on other MNK inhibitors highlight the importance of hydrogen bonds and hydrophobic interactions within the ATP binding pocket. For instance, interactions with residues like Asp191 and Leu127 in MNK1 have been shown to be important for inhibitory activity of certain compound series. The unique DFD motif in MNKs presents a potential point of interaction that can contribute to the selectivity of inhibitors.
The scaffolding protein eIF4G plays a role in bringing MNK and eIF4E into close proximity, facilitating the phosphorylation of eIF4E by MNKs. While Type I inhibitors block the catalytic activity of MNKs, some studies suggest they might paradoxically enhance the interaction between MNK1 and eIF4G, although they inhibit eIF4E phosphorylation. researchgate.net
Comparison with Other MNK Inhibitor Chemotypes
This compound is recognized as a potent MNK inhibitor, exhibiting higher potency than earlier compounds like CGP57380 and cercosporamide (B1662848). uni-freiburg.de Comparative studies have provided insights into the relative potency and selectivity of this compound alongside other advanced MNK inhibitors such as eFT508 (tomivosertib) and ETC-206 (AUM001). researchgate.netmdpi-res.com
Data on the in vitro potency of these inhibitors against MNK1 and MNK2 reveal differences in their inhibitory profiles. This compound has reported IC₅₀ values of 40 nM for MNK1 and 904 nM for MNK2. researchgate.netmdpi-res.com In comparison, eFT508 is described as a more potent dual MNK1/2 inhibitor with IC₅₀ values of 2.4 nM for MNK1 and 1 nM for MNK2. researchgate.netmdpi-res.com ETC-206 shows IC₅₀ values of 64 nM for MNK1 and 86 nM for MNK2, indicating potent inhibition of both isoforms. researchgate.net
The selectivity profile is also a crucial aspect of comparing MNK inhibitors. This compound exhibits selectivity for MNK over certain other kinases like PIM1 (IC₅₀ 518 nM). researchgate.netmdpi-res.com eFT508 also demonstrates high selectivity, with limited off-target activity against kinases like DRAK1 and CLK4. Earlier inhibitors like CGP57380 and cercosporamide were known to inhibit multiple other kinases with similar or greater potency than MNKs, highlighting the improved selectivity of newer generation inhibitors like this compound. researchgate.netnih.gov
The following table summarizes the reported in vitro IC₅₀ values for this compound and other selected MNK inhibitors:
| Compound | MNK1 IC₅₀ (nM) | MNK2 IC₅₀ (nM) | Selectivity Notes | Citation |
| This compound | 40 | 904 | Selective over PIM1 (IC₅₀ 518 nM) | researchgate.netmdpi-res.com |
| eFT508 | 2.4 | 1 | Selective, limited off-target activity (DRAK1, CLK4) | researchgate.netmdpi-res.com |
| ETC-206 | 64 | 86 | Highly selective for MNK kinases | researchgate.net |
| CGP57380 | 2200 | 800 | Inhibits other kinases (e.g., CK1) | |
| Cercosporamide | 116000 | 110000 | Inhibits other kinases (e.g., Jak3, GSK3β, Pim1) |
Note: IC₅₀ values can vary depending on the experimental assay conditions.
While this compound is a potent MNK1 inhibitor, eFT508 demonstrates higher potency against both MNK1 and MNK2. researchgate.netmdpi-res.com The development of these distinct chemotypes with varying potency and selectivity profiles reflects ongoing efforts to identify optimal MNK inhibitors for therapeutic application.
Future Research Directions and Therapeutic Implications
Elucidation of Broader Biological Roles of MNK1/2 in Disease
While the role of MNK1/2 in phosphorylating eukaryotic translation initiation factor 4E (eIF4E) at serine 209 and its implications in cancer are well-established, future research aims to uncover the broader biological functions of these kinases in various disease contexts. researchgate.netnih.govmdpi.com Studies suggest MNKs are involved in regulating the translation of specific mRNAs crucial for cell growth, survival, and proliferation, as well as in inflammatory responses and potentially neurodegenerative processes. nih.govpatsnap.com Further research is needed to fully understand the diverse substrates of MNKs beyond eIF4E, such as heterogeneous nuclear ribonucleoprotein A1 (hnRNPA1), polypyrimidine tract-binding protein-associated splicing factor (PSF), and cytosolic phospholipase A2 (cPLA2), and how their phosphorylation by MNKs contributes to disease pathogenesis. nih.govmdpi.com Investigations into the distinct roles of MNK1 and MNK2 isoforms, including their alternatively spliced variants, and their specific contributions to different biological processes and disease states are also ongoing. dovepress.comnih.govbiorxiv.org For instance, studies in mice have revealed distinct roles for MNK1 and MNK2 in metabolic disease and neurological functions. biorxiv.orgresearchgate.net
Exploration of Novel MNK Inhibitor Chemotypes and Binding Modes
Despite the development of several MNK inhibitors, including ATP-competitive and non-ATP-competitive agents, the search for novel chemotypes with improved potency, selectivity, and pharmacokinetic properties continues. researchgate.netacs.orgnih.govnih.gov Future research directions involve the exploration of diverse chemical scaffolds beyond existing ones like aminopyrimidines and imidazopyridazines. researchgate.netdovepress.com Efforts are focused on structure-based drug design, utilizing techniques like virtual high-throughput screening and molecular modeling to identify compounds with novel binding modes to MNK1 and MNK2. nih.govnih.gov This includes investigating inhibitors that target inactive kinase conformations or allosteric sites, potentially offering greater selectivity and reduced off-target effects. researchgate.netacs.org The development of MNK "degraders" represents another avenue being explored to target these kinases. researchgate.netnih.gov
Identification of Biomarkers for Response and Resistance
Identifying predictive biomarkers for response to MNK inhibitors and mechanisms of acquired resistance is crucial for optimizing their clinical application. Research is focused on understanding how the phosphorylation status of eIF4E and other MNK substrates correlates with therapeutic outcomes in different cancer types and other diseases. nih.govwjgnet.com Studies are investigating whether baseline levels of MNK activity or expression can predict sensitivity to MNK inhibition. nih.gov Furthermore, research aims to identify molecular alterations or pathway activations that confer resistance to MNK inhibitors, which could lead to the development of strategies to overcome resistance, potentially through combination therapies. researchgate.netnih.govnih.gov
Mechanistic Studies of Combination Therapies
Given the complexity of signaling networks in diseases like cancer, combining MNK inhibitors with other therapeutic agents is a promising strategy. researchgate.netmdpi.comnih.gov Future research will delve deeper into the mechanistic basis of synergistic interactions between MNK inhibitors and other drugs, such as chemotherapy, targeted therapies (e.g., mTOR inhibitors, BRAF inhibitors, BTK inhibitors), and immunotherapies. mdpi.compatsnap.comnih.govnih.govoncotarget.com Studies are exploring how MNK inhibition can sensitize resistant cells to existing treatments and how it influences the tumor microenvironment and immune responses. patsnap.comnih.govnih.gov Understanding the precise molecular pathways involved in these combinations is essential for designing rational and effective treatment regimens. oncotarget.com
Translational Research in Diverse Preclinical Models
Translational research involving MNK inhibitors in a wide range of preclinical models remains a priority to assess their efficacy and safety in different disease settings. This includes utilizing various in vitro cell line models, including those representing different cancer subtypes and resistant populations, as well as in vivo animal models, such as xenografts and genetically engineered mouse models. researchgate.netpatsnap.comnih.govmdpi-res.com Preclinical studies are essential to evaluate the therapeutic potential of BAY1143269 and other MNK inhibitors in indications beyond oncology, such as inflammatory diseases and neurological disorders, where MNK signaling is implicated. researchgate.netpatsnap.comnih.gov Furthermore, preclinical research is vital for evaluating novel MNK inhibitor candidates and combination strategies before their translation to clinical trials. nih.gov
Q & A
Q. How does this compound’s pharmacokinetic profile influence dosing in preclinical studies?
- Methodological Answer : Perform pharmacokinetic (PK) studies in murine models to determine parameters such as Cmax, AUC, and half-life. Use liquid chromatography-mass spectrometry (LC-MS) to measure plasma and tissue concentrations. Optimize dosing schedules (e.g., daily vs. intermittent) based on PK/PD modeling to maintain target inhibition while minimizing toxicity .
Advanced Research Questions
Q. How can researchers design combination therapies with this compound to overcome resistance in metastatic solid tumors?
- Methodological Answer : Co-administer this compound with agents targeting complementary pathways, such as docetaxel (microtubule inhibitor) or PI3K/AKT inhibitors. Use synergistic dose matrices (e.g., Chou-Talalay method) to quantify combination indices. Validate efficacy in patient-derived xenograft (PDX) models with transcriptomic profiling to identify resistance biomarkers (e.g., upregulated efflux transporters or alternative survival pathways) .
Q. What experimental strategies can identify predictive biomarkers for this compound response in heterogeneous tumor populations?
- Methodological Answer : Perform RNA sequencing or phosphoproteomics on responder vs. non-responder cell lines or PDX models. Focus on MNK1 activity markers (e.g., phospho-eIF4E) and pathway crosstalk (e.g., MAPK/ERK). Validate findings using immunohistochemistry (IHC) in clinical trial biopsy samples (if available) .
Q. How can contradictions in preclinical and clinical data (e.g., terminated Phase I trials) inform future study designs for this compound?
- Methodological Answer : Analyze reasons for trial termination (e.g., toxicity or lack of efficacy) . Re-evaluate preclinical models for translational relevance:
- Compare drug exposure levels in humans vs. murine models.
- Test alternative formulations (e.g., nanoparticle delivery) to improve bioavailability.
- Incorporate immune-competent models to assess tumor microenvironment interactions .
Methodological Guidance for Research Design
Q. How should researchers structure a hypothesis-driven study on this compound’s role in mRNA translation regulation?
- Framework : Use the PICOT framework:
- P opulation: Cancer cell lines with eIF4E hyperactivation.
- I ntervention: this compound at IC50 doses.
- C omparison: Untreated cells or cells treated with MNK1 siRNA.
- O utcome: Changes in cap-dependent translation (e.g., polysome profiling).
- T ime: 24–72 hours post-treatment .
Q. What statistical approaches are appropriate for analyzing dose-response data in this compound studies?
- Recommendations : Use nonlinear regression (e.g., log(inhibitor) vs. response curves) to calculate IC50. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For survival studies, use Kaplan-Meier analysis and Cox proportional hazards models .
Data Presentation and Reproducibility
Q. How should researchers document experimental protocols for this compound studies to ensure reproducibility?
- Guidelines :
Q. What are best practices for visualizing this compound’s effects on signaling pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
